

The Chemical Architecture of Leucomethylene Blue: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leucomethylene blue*

Cat. No.: *B1207484*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, properties, and relevant experimental protocols for **leucomethylene blue** (LMB), the reduced and colorless counterpart of the well-known phenothiazine dye, methylene blue (MB). This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

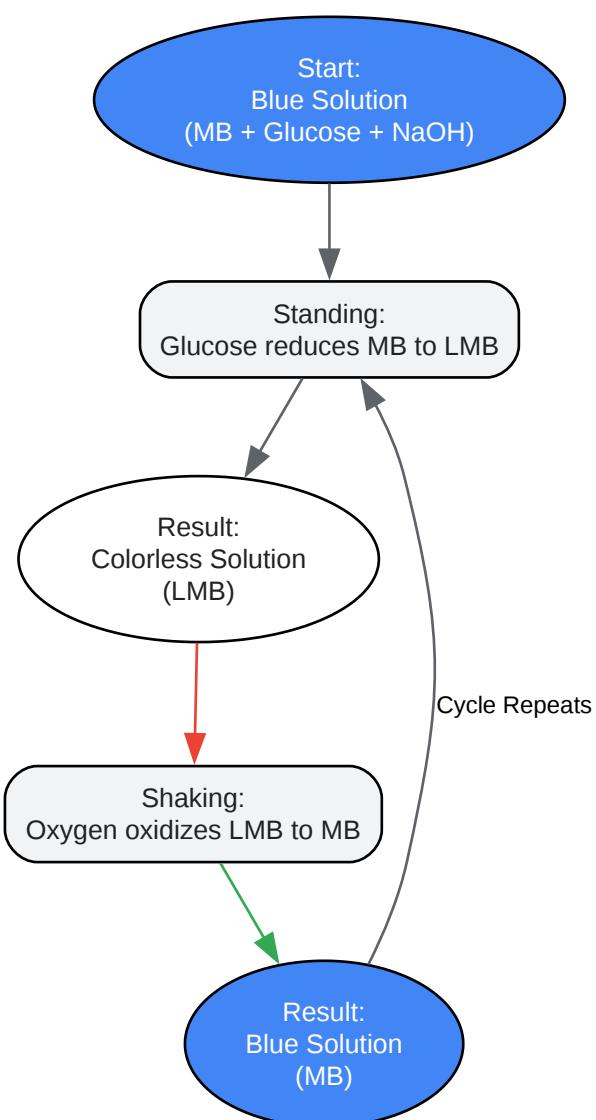
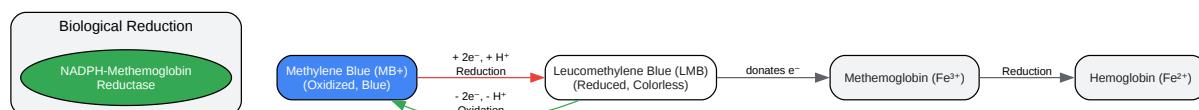
Core Chemical Structure and Properties

Leucomethylene blue, systematically named N,N,N',N"-tetramethyl-10H-phenothiazine-3,7-diamine, is the reduced form of methylene blue.^{[1][2]} Unlike the vibrant blue methylene blue cation (MB+), **leucomethylene blue** is a colorless compound.^[3] This transformation from a colored to a colorless state is a reversible redox reaction, making the couple a widely used redox indicator in analytical chemistry.^[3]

The core chemical structure of **leucomethylene blue** is based on a phenothiazine ring system.^[2] Quantum modeling and X-ray crystallography have revealed that **leucomethylene blue** possesses a nonplanar, "butterfly" conformation, with a significant bend of approximately 150° along the axis of the central sulfur and nitrogen atoms.^[4] This structural feature is a key difference from the more planar structure of methylene blue and has implications for its biological interactions.

The chemical formula for **leucomethylene blue** is $C_{16}H_{19}N_3S$.^[1] It is characterized as a member of the phenothiazines, an aromatic amine, and a tertiary amino compound.^[2]

Physicochemical and Redox Properties



A summary of the key quantitative data for **leucomethylene blue** is presented in the table below, offering a clear comparison of its fundamental properties.

Property	Value	Reference
Chemical Formula	$C_{16}H_{19}N_3S$	[1]
Molecular Weight	285.4 g/mol	[2][5]
CAS Number	613-11-6	[1]
Appearance	Colorless (in reduced state)	[3]
Redox Midpoint Potential (E°)	+0.01 V	[3]
UV-Vis Absorption Maxima	Peak absorption around 741 nm; lacks the significant absorption peak at ~660 nm seen in methylene blue.	[6]
Solubility	Soluble in water. Also soluble in DMSO and Ethanol with sonication recommended for higher concentrations.	[1][7]

The Methylene Blue-Leucomethylene Blue Redox Cycle

The interconversion between methylene blue and **leucomethylene blue** is a fundamental redox process involving the transfer of two electrons and one proton.^[3] This cycle is central to many of its biological and chemical applications, from a simple laboratory demonstration known as the "blue bottle experiment" to its therapeutic use in treating methemoglobinemia.^[3]

In biological systems, methylene blue is reduced to **leucomethylene blue** by enzymes such as NADPH-methemoglobin reductase.[8][9] **Leucomethylene blue** then acts as a reducing agent, for instance, by donating electrons to reduce the ferric iron (Fe^{3+}) in methemoglobin back to the normal ferrous state (Fe^{2+}) in hemoglobin.[8] This process is crucial for restoring the oxygen-carrying capacity of blood in cases of methemoglobinemia.[9]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 613-11-6: Leucomethylene blue | CymitQuimica [cymitquimica.com]
- 2. Leucomethylene blue | C16H19N3S | CID 164695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylene blue - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. leuco methylene blue | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. researchgate.net [researchgate.net]
- 7. Leucomethylene blue mesylate | Microtubule | Beta Amyloid | TargetMol [targetmol.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Methylene blue? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Chemical Architecture of Leucomethylene Blue: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207484#chemical-structure-of-leucomethylene-blue>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com